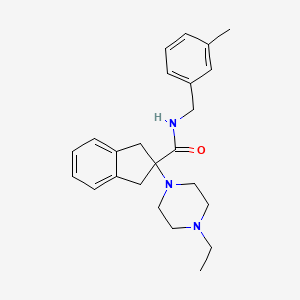
1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and potential biological activity.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of key enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards various metal ions, making it a promising tool for the detection of metal ions in biological samples. However, one limitation of this compound is its low solubility in water, which may limit its use in certain biological assays.
Future Directions
There are several future directions for the study of 1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective activity in vitro, and further studies are needed to determine its potential efficacy in vivo. Additionally, the development of novel synthetic methods for the production of this compound may lead to improved yields and purity. Finally, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples may lead to the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of cyclohexyl isocyanide with 2-thiophenecarboxaldehyde in the presence of triethylamine as a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
1-cyclohexyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
1-cyclohexyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13-12(9-11-7-4-8-21-11)14(19)17(15(20)16-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNBVVYFQHHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5106833.png)
![ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5106840.png)
![4-(2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106845.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate](/img/structure/B5106878.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5106939.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
